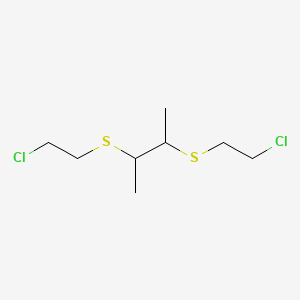
Butane, 2,3-bis(2-chloroethylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(2-chloroethylthio)butane is an organic compound with the molecular formula C8H16Cl2S2. It is a derivative of butane, where two hydrogen atoms are replaced by 2-chloroethylthio groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2-chloroethylthio)butane typically involves the reaction of 2-chloroethanethiol with 2,3-dibromobutane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of bromine atoms with 2-chloroethylthio groups . The reaction conditions usually include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include ethanol or methanol
Reaction Time: Several hours to ensure complete substitution
Industrial Production Methods
In an industrial setting, the production of 2,3-Bis(2-chloroethylthio)butane may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(2-chloroethylthio)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into thiols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Sodium hydroxide, ammonia; reactions are conducted in aqueous or alcoholic solutions at room temperature.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Hydroxylated or aminated derivatives
Applications De Recherche Scientifique
2,3-Bis(2-chloroethylthio)butane has several scientific research applications:
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Bis(2-chloroethylthio)butane involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. Additionally, it may interact with DNA, causing alkylation and potential mutagenic effects .
Comparaison Avec Des Composés Similaires
2,3-Bis(2-chloroethylthio)butane can be compared with other similar compounds, such as:
- Bis(2-chloroethylthio)methane
- 1,2-Bis(2-chloroethylthio)ethane
- 1,3-Bis(2-chloroethylthio)propane
- 1,4-Bis(2-chloroethylthio)butane
- 1,5-Bis(2-chloroethylthio)pentane
These compounds share similar chemical structures and reactivity patterns but differ in the length of the carbon chain and the position of the 2-chloroethylthio groups. The unique structure of 2,3-Bis(2-chloroethylthio)butane, with its specific substitution pattern, contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
63732-12-7 |
|---|---|
Formule moléculaire |
C8H16Cl2S2 |
Poids moléculaire |
247.3 g/mol |
Nom IUPAC |
2,3-bis(2-chloroethylsulfanyl)butane |
InChI |
InChI=1S/C8H16Cl2S2/c1-7(11-5-3-9)8(2)12-6-4-10/h7-8H,3-6H2,1-2H3 |
Clé InChI |
ISUQEBSPGWDNKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)SCCCl)SCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















